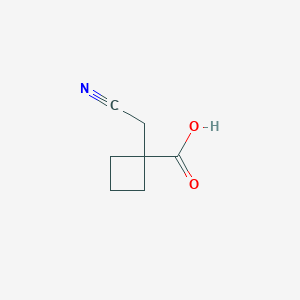

1-(Cyanomethyl)cyclobutane-1-carboxylic acid

Übersicht

Beschreibung

1-(Cyanomethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 1773507-80-4 and a molecular weight of 139.15 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI Code for 1-(Cyanomethyl)cyclobutane-1-carboxylic acid is 1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10) . The molecular structure of this compound includes a cyclobutane ring with a cyanomethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis

1-(Cyanomethyl)cyclobutane-1-carboxylic acid is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Derivatives

- Synthetic Chemistry : Cyclobutane derivatives, such as 2-aminocyclobutane-1-carboxylic acids, have been prepared using a [2+2] photocycloaddition reaction, demonstrating a method for constructing the cyclobutane ring from chiral precursors. This technique provides access to various stereoisomers of cyclobutane derivatives in enantiomerically pure forms (Gauzy et al., 2004), (André et al., 2011).

- Incorporation into Peptides : Studies have explored incorporating cyclobutane amino acids into beta-peptides, revealing their potential to induce high rigidity and promote specific structural motifs, beneficial for developing new peptidomimetics and therapeutic agents (Izquierdo et al., 2005).

Material Science and Polymer Chemistry

- Polymer Synthesis : Research into ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives has expanded the scope of materials that can be synthesized, including the development of polymers with unique properties and potential applications in various industries (Song et al., 2010).

- Building Blocks for Materials : Cyclobutane-1,3-diacid (CBDA) has been highlighted as a semi-rigid building block for the synthesis of new materials. Its incorporation into polymers shows promise for creating materials with excellent stability and potential applications in various domains, including packaging, coatings, and electronics (Wang et al., 2017).

Eigenschaften

IUPAC Name |

1-(cyanomethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDGRSPFCNYUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyanomethyl)cyclobutane-1-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)

![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702845.png)